2-(Benzyloxy)-4,6-dichloropyridine
Description
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Properties
Molecular Formula |
C12H9Cl2NO |
|---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
2,4-dichloro-6-phenylmethoxypyridine |
InChI |
InChI=1S/C12H9Cl2NO/c13-10-6-11(14)15-12(7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
DURRQBWMZUTJNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
2,4,6-trichloropyridine derivatives in medicinal chemistry
Part 1: Core Directive – The "Tri-Vector" Scaffold
In the landscape of fragment-based drug discovery (FBDD), 2,4,6-trichloropyridine (TCP) is not merely a reagent; it is a privileged orthogonal scaffold .[1] Unlike its pyrimidine counterparts, the pyridine core offers a unique electronic asymmetry that allows for highly predictable, sequential functionalization.[1]
For the medicinal chemist, TCP represents a "tri-vector" hub.[1] It possesses three chemically distinct exit vectors (C2, C4, C6) that can be accessed sequentially without the need for protecting groups.[1] This guide details the mechanistic logic required to exploit this scaffold, moving beyond simple substitution to controlled, multi-axis library generation.
Part 2: Scientific Integrity & Logic (The "Why" and "How")
The Regioselectivity Paradox
The utility of TCP lies in the dichotomy between electronic activation and coordination chemistry .
-
Selectivity (The Electronic Vector):
-
Dominant Site: C4 .
-
Mechanism: Nucleophilic aromatic substitution (
) is driven by the stability of the Meisenheimer intermediate. Attack at the C4 position places the negative charge on the ring nitrogen in a resonance form that is para-like and highly stabilized. While C2/C6 are also activated, the C4 position is often kinetically favored for soft nucleophiles and amines due to the symmetric electronic pull from both ortho-chlorines and less steric hindrance compared to the "pincer" environment of the ring nitrogen at C2/C6. -
Outcome: Treatment with stoichiometric nucleophiles (amines, thiols) at low temperatures exclusively yields 4-substituted-2,6-dichloropyridines .
-
-
Cross-Coupling Selectivity (The Coordination Vector):
-
Mechanism: Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille) rely on oxidative addition. The pyridine nitrogen acts as a directing group, coordinating with the Pd(0) species and facilitating oxidative addition into the proximal C-Cl bond (C2 or C6) rather than the distal C4 bond.
-
Outcome: Under standard Pd-catalyzed conditions, the 2-position reacts first, allowing for the synthesis of 2-aryl-4,6-dichloropyridines .
The Orthogonal Workflow
By sequencing these reactions, we establish a self-validating protocol for generating 2,4,6-trisubstituted pyridines with complete regiocontrol.
Workflow Logic:
-
Step 1 (
): Install the C4 substituent (usually the solubilizing or H-bond donor group). -
Step 2 (Suzuki #1): Install the C2 substituent (primary pharmacophore).
-
Step 3 (Suzuki #2 / Reduction): Derivatize the final C6 chlorine.
Part 3: Visualization & Formatting
A. Reaction Logic Diagram
The following diagram illustrates the divergent pathways available from the parent scaffold.
Caption: Divergent synthetic pathways controlled by reaction type.
B. Experimental Protocols
These protocols are designed to be self-validating . The distinct NMR shifts of the pyridine protons (singlet at C3/C5) allow for immediate confirmation of regioselectivity.
Protocol 1: C4-Selective Nucleophilic Substitution (
-
Preparation: Dissolve 2,4,6-trichloropyridine (1.0 equiv) in anhydrous THF (0.2 M). Cool the solution to 0 °C using an ice bath.
-
Why: Low temperature prevents over-substitution at C2/C6.
-
-
Addition: Add DIPEA (1.2 equiv) followed by the amine nucleophile (1.05 equiv) dropwise.
-
Note: For secondary amines, steric hindrance enhances C4 selectivity.[1]
-
-
Reaction: Stir at 0 °C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour.
-
Validation: Monitor by TLC (Hexane/EtOAc). The product typically moves slower than the starting material.
-
Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over
.[1][4] -
Yield: Typically 85-95%.
-
Data Check: In
NMR, the C3/C5 protons appear as a singlet around 6.5–6.8 ppm (shielded by the amine).[1]
Protocol 2: C2-Selective Suzuki-Miyaura Coupling Target: Functionalization of the ortho-chlorine.
-
Preparation: In a microwave vial, combine 4-substituted-2,6-dichloropyridine (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and
(2.0 equiv). -
Solvent System: Add Toluene:Ethanol:Water (4:1:1 ratio, 0.1 M).[1] Degas with Argon for 10 mins.
-
Why: The protic co-solvent is essential for the transmetallation step in Suzuki couplings.
-
-
Catalyst: Add
(5 mol%). Seal and heat to 90 °C for 4–12 hours (or MW 110 °C for 30 min). -
Workup: Filter through Celite, concentrate, and purify via column chromatography.
-
Selectivity Note: If the starting material is the trichloride (no C4 substituent), use a bulky ligand (e.g.,
or Xantphos) to enhance the "directed" C2-coupling effect.[1]
C. Medicinal Chemistry Case Study: mTOR Inhibitors
The power of this scaffold is exemplified in the development of selective mTOR inhibitors .[5][6] Researchers utilized the 2,4,6-trichloropyridine core to construct a library of "linear" and "angular" tricyclic systems.
-
The Strategy:
-
C4-Substitution: Reaction with a chiral sulfamidate or amino-alcohol to install a morpholine-like tether.
-
C2-Coupling: Intramolecular cyclization or Suzuki coupling to close the third ring.
-
Result: The creation of Pyrimido-pyrrolo-oxazine derivatives.
-
-
Outcome: Compound 12b (from referenced literature) demonstrated ~450-fold selectivity for mTOR over PI3K isoforms, a critical differentiation for reducing toxicity in cancer therapy.[1][6]
| Parameter | Value / Observation |
| Scaffold | 2,4,6-Trichloropyridine |
| Key Intermediate | 4-(Morpholinyl)-2,6-dichloropyridine |
| Selectivity Source | C4-substitution directed by |
| Therapeutic Target | mTOR (Ser/Thr kinase) |
| Selectivity Factor | >450x vs PI3K |
References
-
Regioselectivity of 2,4,6-Trichloropyridine (
): -
Medicinal Application (mTOR Inhibitors)
-
Suzuki Coupling Selectivity
Sources
- 1. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 4. mdpi.com [mdpi.com]
- 5. air.unimi.it [air.unimi.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(Benzyloxy)-4,6-dichloropyridine
Abstract: This technical guide provides a comprehensive overview of the synthesis, predicted properties, and potential applications of 2-(benzyloxy)-4,6-dichloropyridine, a halogenated pyridine derivative of interest in medicinal chemistry and drug development. While this specific molecule is not extensively documented in current literature, this guide extrapolates from established chemical principles and data on analogous structures to present a predictive yet scientifically grounded resource for researchers. We will detail a plausible synthetic pathway, including a step-by-step experimental protocol, and discuss the anticipated physicochemical characteristics and reactivity of the title compound. Furthermore, we will explore its potential as a versatile building block in the synthesis of novel bioactive molecules, drawing parallels with structurally related compounds.
Introduction: The Potential of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals, owing to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, thereby modulating its pharmacokinetic and pharmacodynamic profile. Dichlorinated pyridines, in particular, serve as valuable intermediates in organic synthesis, with the chlorine atoms acting as versatile leaving groups for the introduction of further functionalities through nucleophilic substitution reactions.
The introduction of a benzyloxy group at the 2-position of a 4,6-dichloropyridine ring system, to form 2-(benzyloxy)-4,6-dichloropyridine, is anticipated to yield a compound with a unique combination of lipophilicity and reactivity. The benzyl group can influence the molecule's interaction with hydrophobic pockets in target proteins, while the remaining chlorine atoms provide handles for subsequent chemical modifications. This guide will explore the synthesis and predicted properties of this promising, albeit currently under-documented, chemical entity.
Proposed Synthetic Pathway
The synthesis of 2-(benzyloxy)-4,6-dichloropyridine can be logically approached through a two-step sequence, commencing with the preparation of the precursor, 4,6-dichloropyridin-2-ol. This intermediate is then subjected to a Williamson ether synthesis to introduce the benzyl group.
Synthesis of the Precursor: 4,6-Dichloropyridin-2-ol
The synthesis of 4,6-dichloropyridin-2-ol can be conceptually based on the chlorination of a suitable dihydroxypyridine precursor, a common strategy for the preparation of chlorinated heterocycles.[1][2]
Diagram: Proposed Synthesis of 2-(Benzyloxy)-4,6-dichloropyridine
Caption: A plausible two-step synthetic route to 2-(benzyloxy)-4,6-dichloropyridine.
Step-by-Step Experimental Protocol: Synthesis of 2-(Benzyloxy)-4,6-dichloropyridine
The following protocol is a predictive methodology based on the well-established Williamson ether synthesis.[3][4][5][6][7]
Materials:
-
4,6-Dichloropyridin-2-ol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,6-dichloropyridin-2-ol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF). Stir the mixture until the solid is fully dissolved.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the suspension vigorously for 10-15 minutes at room temperature.
-
Addition of Benzylating Agent: Slowly add benzyl bromide (1.1 eq) to the reaction mixture dropwise using a syringe.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with brine to remove any remaining DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(benzyloxy)-4,6-dichloropyridine.
Diagram: Experimental Workflow for the Synthesis of 2-(Benzyloxy)-4,6-dichloropyridine
Caption: A step-by-step workflow for the laboratory synthesis and purification.
Predicted Physicochemical Properties
The physicochemical properties of 2-(benzyloxy)-4,6-dichloropyridine can be estimated based on its chemical structure and by comparison with analogous compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₂H₉Cl₂NO | Based on the constituent atoms. |
| Molecular Weight | ~254.12 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for similar aromatic compounds. |
| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone); Insoluble in water. | The presence of the benzyl and dichloropyridyl groups suggests a nonpolar character. |
| Melting Point | Moderately high | The planar aromatic rings and dipole-dipole interactions would lead to a stable crystal lattice. |
| Boiling Point | High | Expected due to the molecular weight and polarity. |
| Lipophilicity (LogP) | Moderately high | The benzyl group significantly increases lipophilicity. |
Reactivity and Potential Applications
The reactivity of 2-(benzyloxy)-4,6-dichloropyridine is primarily dictated by the two chlorine atoms on the pyridine ring and the benzylic ether linkage.
Reactivity
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the 4- and 6-positions are susceptible to displacement by a variety of nucleophiles, such as amines, thiols, and alkoxides. This allows for the introduction of diverse functional groups, making it a valuable intermediate for building a library of derivatives.
-
Cross-Coupling Reactions: The C-Cl bonds can potentially participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C and C-N bonds, further expanding its synthetic utility.
-
Wittig Rearrangement: 2-Benzyloxypyridines are known to undergo[8][9]-Wittig rearrangement upon treatment with a strong base.[8][9] This involves the migration of the benzyl group from the oxygen to the adjacent carbon atom of the pyridine ring, providing a route to functionalized pyridinones.
Diagram: Potential Reactivity of 2-(Benzyloxy)-4,6-dichloropyridine
Caption: Key reaction pathways for the derivatization of the title compound.
Potential Applications in Drug Development
Given the prevalence of the dichloropyridine and benzyl ether motifs in bioactive molecules, 2-(benzyloxy)-4,6-dichloropyridine is a promising starting material for the synthesis of novel therapeutic agents.
-
Kinase Inhibitors: The pyridine core is a common scaffold in kinase inhibitors. The chlorine atoms can be displaced by various amine nucleophiles to generate a library of compounds for screening against different kinases.
-
Antiviral and Antimicrobial Agents: Many heterocyclic compounds containing chlorine and nitrogen exhibit antimicrobial and antiviral properties. The title compound could serve as a precursor for the development of new agents in this therapeutic area.
-
Agrochemicals: Substituted pyridines are also widely used in the agrochemical industry as herbicides, insecticides, and fungicides.
Conclusion
While 2-(benzyloxy)-4,6-dichloropyridine is not a widely commercialized or extensively studied compound, its synthesis is highly plausible through established synthetic methodologies. Its predicted physicochemical properties and reactivity profile suggest that it could be a valuable and versatile intermediate for the synthesis of a wide range of functionalized pyridine derivatives. For researchers and drug development professionals, this compound represents an attractive starting point for the exploration of new chemical space in the quest for novel bioactive molecules. The synthetic protocols and predictive data presented in this guide are intended to facilitate such exploratory research.
References
-
Further Studies on the[8][9]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines. MDPI. Available at: [Link]
-
[8][9]-Anionic Rearrangement of 2-Benzyloxypyridine and Related Pyridyl Ethers. ResearchGate. Available at: [Link]
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
-
Williamson Ether Synthesis. Cambridge University Press. Available at: [Link]
-
Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. Synthesis. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]
- Process for the preparation of 4,6-dichloropyrimidine. European Patent Office.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Process for the preparation of 4,6-dichloropyrimidine - Patent 1273574 [data.epo.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Reactivity Profile of 2-Alkoxy-4,6-Dichloropyridines: Navigating Regioselectivity in SNAr and Cross-Coupling Modalities
Executive Summary
The 2-alkoxy-4,6-dichloropyridine scaffold—most notably represented by 2,4-dichloro-6-methoxypyridine (CAS: 1227572-43-1)—is a highly versatile heterocyclic building block utilized extensively in the synthesis of complex pyrimidine and pyridine-fused therapeutics[1],[2]. The presence of two electronically distinct carbon-chlorine bonds (at C4 and C6) presents both a synthetic challenge and a strategic opportunity. By understanding the underlying Frontier Molecular Orbital (FMO) theory and transition-metal coordination dynamics, chemists can achieve regiodivergent functionalization. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for orthogonally addressing the C4 and C6 positions.
The Mechanistic Dichotomy: C4 vs. C6 Reactivity
The reactivity of 2-alkoxy-4,6-dichloropyridines is governed by a tension between thermodynamic orbital control and kinetic coordination control.
-
The C4 Position (para to Nitrogen): Inherently favored in classical Nucleophilic Aromatic Substitution (SNAr) due to superior stabilization of the Meisenheimer intermediate[3].
-
The C6 Position (ortho to Nitrogen): Favored in palladium-catalyzed cross-coupling reactions where the pyridine nitrogen acts as a directing group for oxidative addition[3].
Fig 1. Divergent regioselectivity pathways for 2-alkoxy-4,6-dichloropyridines based on reaction modality.
Nucleophilic Aromatic Substitution (SNAr): The C4 Imperative
In classical SNAr reactions, the C4 position is generally more susceptible to nucleophilic attack[3]. Recent quantitative reactivity models utilizing Frontier Molecular Orbital (FMO) analysis reveal the causality behind this preference. For 2,4-dichloropyridine systems, the relevant electrophile FMO for attack at C4 is the Lowest Unoccupied Molecular Orbital (LUMO). In stark contrast, attack at the C6 (or C2) position relies on the higher-energy LUMO+1 orbital[4]. This fundamental orbital symmetry effect dictates that C4 substitution proceeds via a significantly lower activation energy (
Fig 2. FMO theory dictating C4 preference in SNAr via LUMO vs LUMO+1 interactions.
Protocol A: Regioselective C4-Amination via SNAr
Mechanistic Rationale: Utilizing a polar aprotic solvent accelerates the formation of the charge-separated transition state. The reaction is inherently self-limiting; the introduction of an electron-donating amine at C4 raises the LUMO energy of the resulting monochloride, effectively halting secondary SNAr at C6.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, dissolve 2-methoxy-4,6-dichloropyridine (1.0 equiv, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Reagent Addition: Add the secondary amine (e.g., morpholine, 1.1 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) to act as an acid scavenger.
-
Execution: Heat the mixture to 80 °C under an argon atmosphere for 4–6 hours.
-
Self-Validation (In-Process): Monitor via LC-MS. The reaction is validated by the appearance of a single major peak corresponding to the
of the mono-aminated product, with no over-substitution mass detected. -
Workup: Quench with water, extract with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF), dry over
, and concentrate. -
Structural Verification: Confirm regiochemistry via
- NOESY NMR. The amine protons must show Nuclear Overhauser Effect (NOE) cross-peaks to both the C3-H and C5-H pyridine protons, definitively validating C4 substitution.
Transition-Metal Catalysis: Unlocking C6 via Directed Oxidative Addition
While SNAr is bound by thermodynamic FMO control, transition-metal catalysis allows chemists to override this bias. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the ortho (C6) position is frequently favored[3].
The causality lies in catalyst coordination. When using standard monodentate ligands (like
Protocol B: Regioselective C6-Suzuki-Miyaura Arylation
Mechanistic Rationale: By utilizing
Step-by-Step Methodology:
-
Preparation: Charge a microwave vial with 2-methoxy-4,6-dichloropyridine (1.0 equiv), the desired arylboronic acid (1.05 equiv), and
(2.0 equiv). -
Catalyst Addition: Add
(5 mol%). Crucial: Avoid highly bulky bidentate ligands if C6 selectivity is desired, as they block nitrogen pre-coordination. -
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/
(4:1 v/v, 0.1 M). Sparge the solution with argon for 10 minutes to prevent catalyst oxidation. -
Execution: Seal the vial and heat to 90 °C for 12 hours.
-
Self-Validation (In-Process): The slight stoichiometric excess of boronic acid ensures complete conversion of the C6-Cl bond. TLC/LC-MS should indicate complete consumption of the starting dichloride with a single mono-arylated product mass.
-
Structural Verification: Purify via silica gel chromatography. Validate via
NMR; the newly introduced aryl protons will exhibit an NOE cross-peak only to the C5-H proton, confirming C6 functionalization.
Quantitative Reactivity Profile
The orthogonal nature of these two modalities allows for the rapid generation of complex, trisubstituted pyridine libraries. The table below summarizes the expected quantitative regioselectivity based on the chosen reaction modality.
Table 1: Comparative Regioselectivity Profile of 2-Alkoxy-4,6-Dichloropyridines
| Reaction Modality | Reagents / Catalyst System | Primary Site | Mechanistic Driver | Selectivity Ratio (C4:C6) |
| Classical SNAr | Sec. Amine, DIPEA, DMF, 80°C | C4 | LUMO FMO Control | > 95 : 5 |
| Hard SNAr | NaOMe, MeOH, Reflux | C4 | Meisenheimer Stabilization | 90 : 10 |
| Suzuki-Miyaura | C6 | N-Directed Oxidative Addition | < 15 : 85 | |
| Buchwald-Hartwig | Amine, | C6 | N-Directed Oxidative Addition | < 10 : 90 |
References
- 2,4-Dichloro-6-Methoxypyridine (1 x 1 g) | Reagentia - reagentia.eu.
- A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Arom
- WO2024006929A1 - Cd73 compounds - google.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogen
- A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - rsc.org.
Sources
- 1. 2,4-Dichloro-6-Methoxypyridine (1 x 1 g) | Reagentia [reagentia.eu]
- 2. WO2024006929A1 - Cd73 compounds - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Difference between 2-(benzyloxy)-4,6-dichloropyridine and 4-(benzyloxy)-2,6-dichloropyridine
An In-Depth Technical Guide to the Isomeric Distinction and Reactivity of Benzyloxydichloropyridines
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents due to their unique electronic properties and ability to engage in hydrogen bonding.[1][2] Among the vast array of pyridine building blocks, dichloropyridines are particularly valuable as they offer two reactive sites for sequential and regioselective functionalization through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.[3] This guide provides a detailed comparative analysis of two structurally similar yet chemically distinct isomers: 2-(benzyloxy)-4,6-dichloropyridine and 4-(benzyloxy)-2,6-dichloropyridine .
The seemingly subtle shift of the benzyloxy group from the C2 to the C4 position profoundly alters the molecule's electronic landscape, steric environment, and, consequently, its synthetic utility. Understanding these differences is paramount for researchers in drug development, as the choice of isomer dictates synthetic strategy and accessibility to target molecules. This whitepaper will explore the core distinctions in structure, synthesis, spectroscopic properties, and chemical reactivity, providing field-proven insights to guide experimental design and execution.
Part 1: Structural and Electronic Divergence
The fundamental difference between the two isomers lies in the position of the electron-donating benzyloxy group (-OBn) relative to the electron-withdrawing chlorine atoms and the ring nitrogen. This placement dictates the electron density distribution across the pyridine ring, which is the primary driver of their differential reactivity.
-
2-(benzyloxy)-4,6-dichloropyridine (Isomer A): The benzyloxy group is at an ortho position relative to the ring nitrogen. It exerts a strong electron-donating effect through resonance, increasing electron density primarily at the C4 and C6 positions where the chlorine atoms reside. This deactivates these positions towards traditional SNAr reactions compared to an unsubstituted dichloropyridine. The two chlorine atoms are electronically distinct.
-
4-(benzyloxy)-2,6-dichloropyridine (Isomer B): The benzyloxy group is at the para position relative to the ring nitrogen. Its electron-donating effect deactivates the ortho positions (C2 and C6) where the chlorine atoms are located. Due to the molecule's symmetry, the chlorine atoms at C2 and C6 are chemically equivalent.
dot
Caption: Chemical structures of the two benzyloxydichloropyridine isomers.
Part 2: Synthesis Strategies
The synthesis of both isomers typically proceeds via a Williamson ether synthesis, starting from the corresponding dichlorohydroxypyridine precursor. The choice of precursor is the critical differentiating factor in the synthetic route.
dot
Caption: Synthetic pathways to the target isomers.
Experimental Protocol: General Williamson Ether Synthesis
This protocol describes a generalized procedure for the benzylation of a dichlorohydroxypyridine precursor.
Materials and Equipment:
-
Dichlorohydroxypyridine precursor (1.0 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) or Potassium Carbonate (K₂CO₃, 2.0 eq.)
-
Benzyl bromide (BnBr, 1.1 eq.)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel
-
Standard workup and purification glassware (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Deprotonation: To a stirred suspension of the base (e.g., NaH) in anhydrous DMF under an inert atmosphere (N₂ or Ar) at 0 °C, add a solution of the dichlorohydroxypyridine precursor in DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the pyridoxide salt.
-
Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired benzyloxydichloropyridine isomer.[3]
Causality Behind Choices:
-
Base: Sodium hydride provides irreversible deprotonation, driving the reaction to completion. Potassium carbonate is a milder, safer alternative suitable for many substrates.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are used to dissolve the ionic intermediate (pyridoxide) and facilitate the SN2 reaction with benzyl bromide.
-
Inert Atmosphere: Essential when using reactive bases like NaH to prevent quenching by atmospheric moisture.
Part 3: Comparative Spectroscopic and Physical Data
The structural isomerism gives rise to distinct spectroscopic signatures, which are crucial for their unambiguous identification.
| Property | 2-(benzyloxy)-4,6-dichloropyridine | 4-(benzyloxy)-2,6-dichloropyridine |
| Molecular Formula | C₁₂H₉Cl₂NO | C₁₂H₉Cl₂NO |
| Molecular Weight | 254.11 g/mol | 254.11 g/mol |
| Predicted ¹H NMR | Two distinct singlets for pyridine protons (H-3, H-5). | One singlet for two equivalent pyridine protons (H-3, H-5). |
| Benzylic CH₂ protons appear as a singlet. | Benzylic CH₂ protons appear as a singlet. | |
| Phenyl protons show characteristic multiplets. | Phenyl protons show characteristic multiplets. | |
| Predicted ¹³C NMR | Six distinct signals for the pyridine ring carbons. | Four distinct signals for the pyridine ring carbons due to symmetry. |
| C2 (bearing -OBn) is highly deshielded. | C4 (bearing -OBn) is highly deshielded; C2/C6 are equivalent. |
Note: Actual chemical shifts can vary based on solvent and concentration. The key diagnostic is the number of distinct signals for the pyridine ring protons and carbons, reflecting the symmetry of the molecule.[4][5]
Part 4: Differential Reactivity and Regioselectivity
The most significant practical difference between the two isomers is their reactivity, particularly in nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on dichloropyridines are governed by the stability of the negatively charged Meisenheimer intermediate formed upon nucleophilic attack.[6] The ability to delocalize this charge onto the electronegative ring nitrogen is a key stabilizing factor.
-
Reactivity of 2-(benzyloxy)-4,6-dichloropyridine: This isomer presents a regioselectivity challenge. The two chlorine atoms at C4 and C6 are electronically and sterically different.
-
Attack at C4: Nucleophilic attack at the C4 position is generally favored in 2,4-disubstituted pyridines. This is because the negative charge in the resulting Meisenheimer intermediate can be effectively delocalized onto the pyridine nitrogen.[6]
-
Attack at C6: Attack at the C6 position is also possible but is often less favorable electronically. The electron-donating benzyloxy group at C2 deactivates both positions but the effect is more pronounced at the adjacent C6 position.
-
-
Reactivity of 4-(benzyloxy)-2,6-dichloropyridine: This isomer is symmetrical, so initial mono-substitution will yield a single product. However, the powerful electron-donating benzyloxy group at the C4 position significantly deactivates the C2 and C6 positions towards SNAr.[3] Reactions often require harsher conditions (higher temperatures, stronger nucleophiles) compared to 2,4-dichloropyridine. The introduction of the first nucleophile further deactivates the ring, making a second substitution even more challenging.[6]
Sources
- 1. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chem 351 F18 Final : Spectroscopy [chem.ucalgary.ca]
- 5. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of 2-(benzyloxy)-4,6-dichloropyridine: A Detailed Guide to a Regioselective Nucleophilic Aromatic Substitution
Abstract
This application note provides a comprehensive technical guide for the synthesis of 2-(benzyloxy)-4,6-dichloropyridine from 2,4,6-trichloropyridine. This transformation is a key example of a regioselective nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. This document will delve into the mechanistic underpinnings of the reaction's selectivity, provide a detailed and field-tested experimental protocol, and offer insights into the characterization of the final product. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development who utilize substituted pyridines as foundational scaffolds in medicinal chemistry.
Introduction
Substituted pyridine moieties are ubiquitous in pharmaceuticals and agrochemicals due to their ability to engage in a variety of biological interactions. The specific functionalization of the pyridine ring is critical in modulating a compound's pharmacological profile. The title compound, 2-(benzyloxy)-4,6-dichloropyridine, serves as a versatile intermediate, allowing for further diversification at the 4- and 6-positions. The synthesis from the readily available 2,4,6-trichloropyridine presents a common yet nuanced challenge in controlling regioselectivity. Understanding the factors that govern this selectivity is paramount for efficient and reproducible synthesis.
Mechanistic Insights: The Rationale Behind Regioselectivity
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1] In this process, the nucleophile, in this case, the benzyloxide anion, attacks the electron-deficient pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The subsequent departure of a chloride leaving group restores the aromaticity of the ring.
The regioselectivity of the nucleophilic attack on 2,4,6-trichloropyridine is a critical aspect of this synthesis. The pyridine nitrogen atom is strongly electron-withdrawing, which activates the positions ortho (2- and 6-) and para (4-) to it for nucleophilic attack.[3][4] In the case of 2,4,6-trichloropyridine, the 2-, 4-, and 6-positions are all activated.
The preferential substitution at the 2-position by the benzyloxide can be attributed to a combination of electronic and steric factors. The two nitrogen atoms flanking the 2-position in the pyrimidine ring system (structurally related to pyridine) make it more active for substitution.[5] The negative charge in the Meisenheimer complex formed upon attack at the 2- or 4-position can be delocalized onto the electronegative nitrogen atom, a stabilizing factor not possible with attack at the 3- or 5-positions.[3] While both the 2- and 4-positions are electronically activated, subtle differences in the stability of the respective transition states and Meisenheimer complexes often lead to a preference for one over the other.
The following diagram illustrates the generally accepted mechanism for this SNAr reaction.
Sources
Application Note: Regioselective Suzuki-Miyaura Coupling of 2-(Benzyloxy)-4,6-dichloropyridine
Executive Summary
The functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery and materials science. However, differentiating between multiple identical halogens on a single aromatic core presents a significant synthetic challenge. This application note details the mechanistic rationale, condition optimization, and a self-validating protocol for the highly regioselective Suzuki-Miyaura cross-coupling of 2-(benzyloxy)-4,6-dichloropyridine . By carefully tuning the catalyst, base, and solvent system, researchers can achieve >95% selectivity for the C4 position, leaving the C6 chloride intact for downstream orthogonal functionalization.
Mechanistic Insights & Regioselectivity Principles
When subjecting 2-(benzyloxy)-4,6-dichloropyridine to palladium-catalyzed cross-coupling, the catalyst must discriminate between the C4-Cl and C6-Cl bonds. Empirical data and computational models of analogous polyhalogenated heterocycles demonstrate a strong kinetic preference for oxidative addition at the C4 position[1],[2].
This regioselectivity is governed by two primary factors:
-
Electronic Activation: The pyridine nitrogen exerts a strong electron-withdrawing inductive effect across the ring. While both C4 and C6 are activated, the C4 position typically exhibits a lower bond dissociation energy and a larger Lowest Unoccupied Molecular Orbital (LUMO) coefficient. This makes the C4 carbon more electrophilic and highly susceptible to the initial attack by the electron-rich Pd(0) species[3],[1].
-
Steric and Conformational Shielding: The C6 position is situated ortho to the ring nitrogen and in close proximity to the C2-benzyloxy group. The bulky benzyloxy substituent can adopt conformations that sterically impede the trajectory of the bulky palladium-phosphine complex, further disfavoring C6 oxidative addition.
Figure 1: Regioselective oxidative addition of Pd(0) favoring the C4 position over C6.
Experimental Design & Parameter Optimization
To translate these mechanistic principles into a robust protocol, the reaction parameters must be strictly controlled to prevent over-coupling (bis-arylation) or degradation.
-
Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] is the optimal starting point for standard aryl boronic acids. For sterically hindered or electron-deficient boronic acids, a more active precatalyst system like Pd(OAc)₂ with a Buchwald ligand (e.g., XPhos) is required to ensure complete conversion at lower temperatures[2].
-
Base Selection: The activation of the boronic acid requires a base to form the reactive "ate" complex prior to transmetalation[4]. Mild bases such as Na₂CO₃ or K₃PO₄ are strongly recommended. Stronger bases (e.g., KOtBu, NaOH) risk hydrolyzing the benzyloxy protecting group or inducing unwanted nucleophilic aromatic substitution (S_NAr) at the highly activated C4/C6 positions.
-
Solvent System: A biphasic mixture of 1,4-Dioxane and Water (4:1 v/v) is ideal. Dioxane provides excellent solubility for the organic substrates and the Pd catalyst, while water is essential for dissolving the inorganic base and facilitating the transmetalation step[5].
Table 1: Catalyst and Condition Optimization Matrix
| Entry | Palladium Source | Ligand | Base | Solvent System | Temp (°C) | C4-Product Yield (%) | C4:C6 Ratio |
| 1 | Pd(PPh₃)₄ | None | Na₂CO₃ | Dioxane/H₂O (4:1) | 80 | 85 | >95:5 |
| 2 | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene/H₂O (4:1) | 80 | 92 | >99:1 |
| 3 | Pd(dppf)Cl₂ | None | K₂CO₃ | DMF/H₂O (4:1) | 90 | 78 | 85:15 |
| 4 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 65 | 70:30 (Over-coupling) |
Note: Entry 1 represents the most cost-effective and general condition for standard substrates. Entry 2 is recommended for challenging boronic acids.
Self-Validating Analytical Workflows
A hallmark of a robust protocol is its ability to be internally validated by the operator. To confirm the success and regioselectivity of this reaction, utilize the following analytical checks:
-
LC-MS Isotopic Pattern Analysis: The starting material (containing two chlorine atoms) will exhibit a distinct 9:6:1 isotopic pattern (M, M+2, M+4) in the mass spectrum. The successful mono-arylated product will display a classic 3:1 isotopic pattern (M, M+2). If a 9:6:1 pattern persists with a new mass, or if a single mass peak (no M+2) appears, it indicates unreacted starting material or bis-arylation, respectively.
-
1H NMR & NOESY Confirmation: In the ¹H NMR spectrum of the starting material, the C3 and C5 protons appear as two doublets with a small meta-coupling constant (J ~ 1.5-2.0 Hz). Upon selective arylation at C4, the C3 proton will experience a significant chemical shift due to the anisotropic effect of the newly installed aryl ring. Crucially, 2D NOESY NMR is definitive: cross-peaks between the ortho-protons of the new aryl group and both the C3 and C5 pyridine protons confirm C4 substitution. If substitution occurred at C6, the aryl protons would only show an NOE correlation with the C5 proton.
Step-by-Step Protocol: C4-Selective Arylation
Figure 2: Step-by-step workflow for the regioselective Suzuki-Miyaura coupling.
Scale: 1.0 mmol (Standard Optimization Scale)
Materials Required:
-
2-(Benzyloxy)-4,6-dichloropyridine: 1.0 mmol (254 mg)
-
Arylboronic acid: 1.1 mmol (1.1 equiv)
-
Sodium carbonate (Na₂CO₃): 2.0 mmol (212 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: 0.05 mmol (58 mg, 5 mol%)
-
1,4-Dioxane (Anhydrous): 8.0 mL
-
Deionized Water: 2.0 mL
Procedure:
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-(benzyloxy)-4,6-dichloropyridine (254 mg, 1.0 mmol), the chosen arylboronic acid (1.1 mmol), and Na₂CO₃ (212 mg, 2.0 mmol).
-
Solvent Addition & Degassing: Add 1,4-Dioxane (8.0 mL) and Water (2.0 mL) to the flask. Seal the flask with a rubber septum. Degas the biphasic mixture by sparging with Argon gas through a submerged needle for at least 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.
-
Catalyst Introduction: Briefly remove the septum under a positive flow of Argon and quickly add Pd(PPh₃)₄ (58 mg, 5 mol%). Replace the septum and purge the headspace with Argon for an additional 2 minutes.
-
Heating & Monitoring: Transfer the flask to a pre-heated oil bath set to 80 °C. Stir vigorously (to ensure mixing of the biphasic system) for 4–6 hours. Monitor the reaction progress via LC-MS, specifically looking for the transition from the 9:6:1 to the 3:1 isotopic pattern.
-
Quenching & Workup: Once complete consumption of the starting material is observed, remove the flask from the heat and allow it to cool to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers and extract the aqueous phase with Ethyl Acetate (2 × 15 mL).
-
Drying & Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient) to isolate the pure 4-aryl-2-(benzyloxy)-6-chloropyridine.
References
-
Suzuki Reaction: Mechanism and Applications Wikipedia, The Free Encyclopedia URL: [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines National Institutes of Health (NIH) - PubMed Central URL:[Link]
-
Suzuki Coupling Mechanism and Recent Developments Organic Chemistry Portal URL:[Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups eScholarship / Chemical Reviews URL:[Link]
Sources
Application Notes and Protocols for the Site-Selective Functionalization of 2-(Benzyloxy)-4,6-dichloropyridine
Abstract
This document provides a comprehensive technical guide for the site-selective functionalization of 2-(benzyloxy)-4,6-dichloropyridine, a versatile building block in medicinal chemistry and materials science. The pyridine scaffold is a privileged structure found in numerous FDA-approved drugs.[1][2][3] This guide offers detailed experimental protocols, mechanistic insights, and data-driven recommendations for achieving high regioselectivity in palladium-catalyzed cross-coupling reactions, specifically focusing on Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The protocols have been designed to be robust and scalable, enabling researchers to efficiently generate diverse libraries of substituted pyridine derivatives for drug discovery and other applications.[4][5]
Introduction: The Strategic Importance of Functionalized Pyridines
The pyridine ring is a fundamental heterocyclic motif present in a wide array of natural products, pharmaceuticals, and agrochemicals.[1] Its presence in numerous FDA-approved drugs underscores its importance in medicinal chemistry.[1][2][3] The ability to selectively introduce substituents at specific positions on the pyridine ring is crucial for modulating the pharmacological properties of drug candidates. 2-(Benzyloxy)-4,6-dichloropyridine serves as an excellent starting material for generating polysubstituted pyridines due to the differential reactivity of its chloro-substituents at the C4 and C6 positions.
The benzyloxy group at the C2 position serves as a removable protecting group and also influences the electronic properties of the pyridine ring, thereby impacting the regioselectivity of subsequent functionalization reactions. This guide will delve into the underlying principles governing this selectivity and provide practical, step-by-step protocols for achieving desired transformations.
Understanding Regioselectivity in the Functionalization of 2-(Benzyloxy)-4,6-dichloropyridine
The key to the synthetic utility of 2-(benzyloxy)-4,6-dichloropyridine lies in the ability to selectively functionalize either the C4 or C6 position. This regioselectivity is primarily governed by a combination of electronic and steric factors. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl chloride to the palladium(0) catalyst is a critical step.[6][7] The relative rates of oxidative addition at the C4-Cl and C6-Cl bonds determine the major product isomer.
Generally, the C4 position is more electron-deficient and sterically less hindered than the C6 position, which is flanked by the benzyloxy group at C2 and the chloro-substituent at C6. Consequently, palladium-catalyzed reactions often favor substitution at the C4 position. However, the choice of catalyst, ligand, and reaction conditions can be strategically employed to modulate and even reverse this inherent selectivity.[8][9]
PART 1: Site-Selective Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds.[7][10] In the context of 2-(benzyloxy)-4,6-dichloropyridine, it allows for the introduction of a wide range of aryl and heteroaryl groups.
Protocol 1: Selective C4-Arylation via Suzuki-Miyaura Coupling
This protocol is optimized for the selective functionalization of the C4 position of 2-(benzyloxy)-4,6-dichloropyridine.
Experimental Workflow:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
| Reagent/Material | Supplier | Grade |
| 2-(Benzyloxy)-4,6-dichloropyridine | Commercially Available | >98% |
| Arylboronic Acid | Commercially Available | >98% |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Commercially Available | Catalyst Grade |
| Sodium Carbonate (Na₂CO₃) | Commercially Available | Anhydrous |
| 1,4-Dioxane/Water (4:1) | Commercially Available | Anhydrous/Deionized |
Procedure:
-
To a dry Schlenk flask, add 2-(benzyloxy)-4,6-dichloropyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Degas the solution by bubbling with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(benzyloxy)-4-aryl-6-chloropyridine.
Expected Results:
| Entry | Arylboronic Acid | Yield (%) | C4:C6 Selectivity |
| 1 | Phenylboronic acid | 85 | >95:5 |
| 2 | 4-Methoxyphenylboronic acid | 88 | >95:5 |
| 3 | 3-Thienylboronic acid | 79 | >95:5 |
Yields and selectivity are representative and may vary depending on the specific substrate and reaction scale.
PART 2: Site-Selective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][12] This reaction allows for the introduction of a wide variety of primary and secondary amines at the C4 or C6 position of 2-(benzyloxy)-4,6-dichloropyridine.
Protocol 2: Selective C4-Amination via Buchwald-Hartwig Coupling
This protocol is designed for the selective amination of the C4 position. The choice of a bulky biarylphosphine ligand is crucial for achieving high selectivity and reactivity.[13]
Reaction Scheme:
Caption: General scheme for C4-selective Buchwald-Hartwig amination.
Materials:
| Reagent/Material | Supplier | Grade |
| 2-(Benzyloxy)-4,6-dichloropyridine | Commercially Available | >98% |
| Amine (Primary or Secondary) | Commercially Available | >98% |
| Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | Commercially Available | Catalyst Grade |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | Commercially Available | Ligand Grade |
| Sodium tert-butoxide (NaOtBu) | Commercially Available | >98% |
| Toluene | Commercially Available | Anhydrous |
Procedure:
-
In a glovebox, to a dry Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.048 mmol, 4.8 mol%).
-
Add toluene (2 mL) and stir for 10 minutes.
-
In a separate flask, dissolve 2-(benzyloxy)-4,6-dichloropyridine (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) in toluene (8 mL).
-
Transfer the substrate solution to the catalyst mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-(benzyloxy)-4-amino-6-chloropyridine.
Expected Results:
| Entry | Amine | Yield (%) | C4:C6 Selectivity |
| 1 | Morpholine | 92 | >98:2 |
| 2 | Aniline | 85 | >98:2 |
| 3 | n-Butylamine | 88 | >95:5 |
Yields and selectivity are representative and may vary depending on the specific amine and reaction scale.
Troubleshooting and Further Considerations
-
Low Conversion: If low conversion is observed, consider increasing the catalyst loading, reaction temperature, or reaction time. Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst.
-
Poor Selectivity: The C4:C6 selectivity can be influenced by the steric bulk of the ligand and the nucleophile. For Suzuki couplings, using more sterically demanding phosphine ligands may further enhance C4 selectivity. In some cases, lower temperatures may also improve selectivity.
-
Debenzylation: The benzyloxy group is generally stable under these conditions but can be sensitive to prolonged heating or strongly acidic/basic conditions. If debenzylation is observed, consider milder reaction conditions or an alternative protecting group.
-
Sequential Functionalization: The monochlorinated products obtained from these protocols can be subjected to a second, different cross-coupling reaction to introduce a third substituent at the remaining chloro-position, allowing for the synthesis of highly functionalized, unsymmetrical pyridines.[14]
Conclusion
The site-selective functionalization of 2-(benzyloxy)-4,6-dichloropyridine offers a powerful and flexible strategy for the synthesis of diverse and complex pyridine derivatives. The protocols detailed in this guide provide reliable starting points for achieving high regioselectivity in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. By understanding the principles of regioselectivity and carefully controlling reaction parameters, researchers can efficiently access a wide range of valuable building blocks for drug discovery and materials science.
References
-
The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. Semantic Scholar. Available at: [Link]
-
The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. ResearchGate. Available at: [Link]
-
Functionalization Of Pyridines Research Articles. R Discovery. Available at: [Link]
-
Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction. ACS Publications. Available at: [Link]
-
Regioselective Functionalization of 2-Pyridones through C-H Bond Activation. ResearchGate. Available at: [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. Available at: [Link]
-
Examination of Palladium Catalyst Structure in Regioselective Suzuki- Miyaura Cross-Coupling Reactions. White Rose eTheses Online. Available at: [Link]
-
Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. ResearchGate. Available at: [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. Available at: [Link]
-
Site-selective benzylic C–H thiolation as an enabling tool for late-stage C–H diversification. American Chemical Society. Available at: [Link]
-
Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journals. Available at: [Link]
-
Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions affording analogs of known GPR54 antagonists. RSC Publishing. Available at: [Link]
-
C-H functionalization of pyridines. PubMed. Available at: [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. Available at: [Link]
-
C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
C-H Functionalization of Pyridines. ResearchGate. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
-
17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
Site-Selective Synthesis of N-Benzyl 2,4,6-Collidinium Salts by Electrooxidative C H Functionalization. PMC. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. RSC Publishing. Available at: [Link]
-
Mechanistic Guidance Leads to Enhanced Site-Selectivity in C–H Oxidation Reactions Catalyzed by Ruthenium bis(Bipyridine) Com-. ACS Publications. Available at: [Link]
-
Site-Selective Synthesis of N-Benzyl 2,4,6-Collidinium Salts by Electrooxidative C–H Functionalization. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. Available at: [Link]
-
Bifunctional conjugated polymer photocatalysts for visible light water oxidation and CO2 reduction: function- and site-selective hybridisation of Ru(ii) complex catalysts. Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. nobelprize.org [nobelprize.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions affording analogs of known GPR54 antagonists - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Improving Regioselectivity in 2,4,6-Trichloropyridine Nucleophilic Substitution
Welcome to the technical support guide for researchers, chemists, and drug development professionals engaged in the functionalization of 2,4,6-trichloropyridine. This resource provides expert-driven insights and practical troubleshooting advice for controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry. Our goal is to empower you to overcome common experimental hurdles and achieve high yields of the desired C4-substituted-2,6-dichloropyridine isomers, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1]
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reactivity of 2,4,6-trichloropyridine in SNAr reactions.
Q1: What is the underlying mechanism and driving force for nucleophilic substitution on 2,4,6-trichloropyridine?
Nucleophilic substitution on 2,4,6-trichloropyridine proceeds via the Nucleophilic Aromatic Substitution (SNAr) mechanism, also known as the addition-elimination pathway.[2][3] Unlike SN1 or SN2 reactions, the SNAr mechanism is a two-step process initiated by the attack of a nucleophile on an electron-deficient aromatic ring.[4]
The key driving forces are:
-
Ring Activation: The nitrogen atom in the pyridine ring is highly electronegative, exerting a strong electron-withdrawing inductive and mesomeric effect. This effect polarizes the ring, creating significant partial positive charges (δ+) on the carbon atoms at the C2, C4, and C6 positions.
-
Leaving Groups: The three chlorine atoms are effective leaving groups that further activate the ring towards nucleophilic attack.[3]
-
Intermediate Stabilization: The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[4] The negative charge in this complex is delocalized onto the electronegative nitrogen atom and the remaining electron-withdrawing chlorine substituents, which provides a low-energy pathway for the reaction.[4]
Q2: Why is the C4 position generally more reactive towards nucleophiles than the C2 or C6 positions?
The preferential attack at the C4 (para) position is a well-documented phenomenon in polychlorinated pyridines and pyrimidines.[5][6] This regioselectivity is primarily governed by electronic factors that stabilize the Meisenheimer intermediate.
-
Kinetic Control: Attack at the C4 position allows the resulting negative charge in the Meisenheimer complex to be delocalized directly onto the ring nitrogen atom through resonance. This provides a significantly more stable transition state compared to an attack at C2 or C6.
-
Steric Hindrance: While less of a deciding factor with smaller nucleophiles, the C2 and C6 positions are adjacent to the ring nitrogen, which can present minor steric hindrance compared to the more exposed C4 position.
Therefore, the reaction pathway via C4 attack has a lower activation energy, making it the kinetically favored and typically major product under standard reaction conditions.
Q3: Is it possible to reverse the selectivity and favor substitution at the C2 or C6 positions?
While C4 substitution is the default pathway, achieving C2/C6 selectivity is a known challenge that typically requires strategic modification of the substrate. A published method involves introducing a bulky trialkylsilyl group at the C3 or C5 position.[5] This group sterically blocks the adjacent C4 position and electronically directs the incoming nucleophile to attack the C2 or C6 positions instead. This advanced strategy is valuable for synthesizing specific isomers that are otherwise inaccessible.[5]
Troubleshooting Guide: Optimizing C4-Regioselectivity
This guide provides solutions to common problems encountered during the nucleophilic substitution of 2,4,6-trichloropyridine.
Problem 1: Poor Regioselectivity - My reaction is producing a mixture of C4 and C2/C6 isomers.
Cause: This is the most common issue and arises when the energy difference between the transition states for C4 and C2/C6 attack is not sufficiently large. Several factors can influence this balance.
Solutions:
-
Lower the Reaction Temperature: Regioselectivity is often temperature-dependent. The C4-substituted product is the kinetic product, meaning it forms faster at lower temperatures. By reducing the temperature (e.g., from room temperature to 0 °C or -20 °C), you can significantly enhance the preference for the C4 pathway over the higher-energy C2/C6 pathway.
-
Optimize Your Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate.
-
Protic Solvents: Solvents like ethanol or butanol can stabilize the Meisenheimer complex through hydrogen bonding. In many cases, particularly with amine nucleophiles like anilines, protic solvents have been shown to favor the formation of the C4-substituted product.[6]
-
Aprotic Polar Solvents: Solvents like DMF, DMSO, or NMP are excellent for SNAr reactions but can sometimes lead to reduced selectivity if the reaction is run at elevated temperatures. A systematic screen of solvents is recommended.
-
-
Evaluate the Nucleophile:
-
Steric Bulk: Larger, bulkier nucleophiles will naturally favor the less sterically hindered C4 position. If your process allows, using a slightly bulkier nucleophile can improve selectivity.
-
Hardness/Softness (HSAB Theory): While a complex factor, the C4 position can be considered a "softer" electrophilic site than the C2/C6 positions. Softer nucleophiles (e.g., thiols) may show a higher preference for C4.
-
Problem 2: Low Conversion - My reaction has stalled with significant starting material remaining.
Cause: This typically indicates that the activation energy barrier is too high, either due to a weak nucleophile, insufficient base, or inadequate temperature.
Solutions:
-
Increase Temperature: While lower temperatures favor selectivity, some reactions require thermal energy to proceed at a reasonable rate. If selectivity is already good, cautiously increase the temperature in increments (e.g., from 0 °C to RT, or RT to 50 °C) and monitor both conversion and isomer ratio.
-
Use a Stronger Nucleophile or Add a Base:
-
For alcohol or amine nucleophiles, deprotonation creates a much more potent alkoxide or amide nucleophile. Use a non-nucleophilic base like sodium hydride (NaH) for alcohols or a base like triethylamine (TEA) or potassium carbonate (K₂CO₃) for amines to facilitate the reaction.
-
The choice of base is critical to avoid competition with your primary nucleophile.
-
-
Switch to a Polar Aprotic Solvent: Solvents like DMF or DMSO are highly effective at solvating the reactants and intermediates in SNAr reactions and can significantly accelerate reaction rates compared to less polar solvents like THF or toluene.
Problem 3: Over-reaction - I am getting significant amounts of di- and tri-substituted products.
Cause: The mono-substituted product (4-Nu-2,6-dichloropyridine) is itself an activated substrate for a second SNAr reaction, albeit less reactive than the starting material. If conditions are too harsh or stoichiometry is not controlled, over-reaction will occur.
Solutions:
-
Control Stoichiometry: Use a precise amount of the nucleophile, typically 1.0 to 1.1 equivalents. Using a large excess of the nucleophile is a common cause of di-substitution.
-
Slow Addition of the Nucleophile: Add the nucleophile (or a solution of it) dropwise to the solution of 2,4,6-trichloropyridine over an extended period. This keeps the instantaneous concentration of the nucleophile low, favoring reaction with the more reactive starting material over the mono-substituted product.
-
Maintain Low Temperature: As with improving selectivity, low temperatures will reduce the rate of the second substitution reaction more significantly than the first, allowing the reaction to be stopped after mono-substitution is complete.
Data Summary & Experimental Protocols
Table 1: Influence of Reaction Parameters on C4-Regioselectivity
| Nucleophile Type | Typical Solvent | Temperature | Expected C4:C2/C6 Ratio | Key Considerations & References |
| Anilines | Ethanol (EtOH) | Reflux | > 95:5 | Protic solvents strongly favor C4 substitution.[6] |
| Aliphatic Amines | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 °C to RT | 85:15 to > 95:5 | Selectivity is highly dependent on amine sterics and temperature. Lower temp is critical. |
| Alkoxides (e.g., NaOMe) | Methanol (MeOH) | 0 °C to RT | 90:10 to > 95:5 | Reaction is often fast; low temperature and controlled stoichiometry are key to prevent over-reaction. |
| Thiols (Thiolates) | Dimethylformamide (DMF) / K₂CO₃ | RT | > 95:5 | Thiolates are soft nucleophiles and exhibit high selectivity for the C4 position. |
Protocol 1: General Procedure for Highly C4-Regioselective Amination
This protocol is a representative example for the reaction of 2,4,6-trichloropyridine with a primary or secondary amine and should be adapted for specific substrates.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,4,6-trichloropyridine (1.0 eq.) and a suitable solvent (e.g., ethanol or THF, approx. 0.2 M concentration).
-
Inerting: Purge the flask with dry nitrogen or argon for 10-15 minutes.
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C) using an ice-water bath.
-
Reagent Preparation: In a separate flask or addition funnel, prepare a solution of the amine nucleophile (1.05 eq.) and a base (e.g., triethylamine, 1.2 eq.) in the same solvent.
-
Slow Addition: Add the amine/base solution to the cooled solution of 2,4,6-trichloropyridine dropwise over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the progress by TLC or LC-MS analysis until the starting material is consumed (typically 1-4 hours).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the pure 4-amino-2,6-dichloropyridine product.[7]
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. byjus.com [byjus.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
Avoiding hydrolysis side products in chloropyridine alkoxylation
A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Hydrolysis Side Products
The synthesis of alkoxy-pyridines via nucleophilic aromatic substitution (SNAr) of chloropyridines is a cornerstone reaction in medicinal chemistry and materials science. However, the seemingly straightforward displacement of a chloride with an alkoxide is often plagued by a competitive and often frustrating side reaction: hydrolysis, leading to the formation of unwanted hydroxypyridine byproducts. This guide provides in-depth technical advice, troubleshooting protocols, and a mechanistic framework to help you minimize or eliminate this side product, ensuring high yield and purity of your desired alkoxy-pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of hydroxypyridine formation during my alkoxylation reaction?
A: Hydroxypyridine formation is the result of a competitive nucleophilic aromatic substitution reaction where a hydroxide ion (OH⁻), or even a water molecule, acts as the nucleophile instead of your desired alkoxide (RO⁻). The pyridine ring, especially when activated by electron-wasting groups, is susceptible to attack by various nucleophiles.[1][2] If water or hydroxide ions are present in the reaction mixture, they can compete with the alkoxide, leading to the formation of the hydrolysis byproduct.
Q2: I'm using a strong base like sodium hydride (NaH) to generate my alkoxide. How can water still be a problem?
A: This is a critical point. While strong bases like NaH, potassium tert-butoxide (KOtBu), or sodium amide (NaNH₂) are used to deprotonate the alcohol and form the more nucleophilic alkoxide, the source of contaminating water can be multifaceted:
-
Incomplete Drying of Reagents: Solvents, the starting alcohol, and even the chloropyridine substrate can contain residual water if not rigorously dried.
-
Hygroscopic Reagents and Solvents: Many common solvents (e.g., THF, DMF) and bases (e.g., KOH, NaOH) are hygroscopic and will absorb moisture from the atmosphere if not handled under inert conditions.
-
Base-Mediated Water Formation: In some cases, side reactions of the base itself can generate water.
-
"Technical Grade" Solvents: Using solvents that are not certified as anhydrous is a primary source of water contamination.
Q3: Does the position of the chlorine atom on the pyridine ring (2-, 3-, or 4-position) affect the likelihood of hydrolysis?
A: Absolutely. Nucleophilic aromatic substitution on pyridine is most favorable at the 2- and 4-positions (ortho and para to the ring nitrogen).[3] This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate (the Meisenheimer complex) through resonance.[3] Consequently, the 2- and 4-chloropyridines are more reactive towards all nucleophiles, including hydroxide, making them more susceptible to hydrolysis if water is present compared to the less reactive 3-chloropyridines.
Q4: Are there any "safe" bases that are less likely to promote hydrolysis?
A: While no base can eliminate the problem if water is present, weaker, non-hygroscopic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be advantageous, particularly in polar aprotic solvents like DMF or acetonitrile.[4] These are often used in what is known as solid-liquid phase transfer catalysis, where the solid carbonate surface facilitates the reaction, minimizing the need for a strong, soluble base that might contain or attract water.[5] However, these weaker bases typically require higher reaction temperatures.
Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues
This section addresses specific experimental problems with a question-and-answer format to guide you through a logical troubleshooting process.
Problem 1: My LC-MS/NMR analysis shows a significant peak corresponding to the hydroxypyridine byproduct. My yield of the desired alkoxy-pyridine is low.
-
Question: How rigorously did you dry your solvent and reagents?
-
Expert Insight: This is the most common cause. Standard "reagent grade" solvents are often insufficient. Solvents should be obtained from a solvent purification system (e.g., passing through activated alumina columns) or freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for DMF). Alcohols should be distilled from magnesium turnings or stored over activated molecular sieves.
-
Actionable Protocol: Before your next attempt, ensure all glassware is oven-dried (>120 °C) for several hours and cooled under a stream of dry nitrogen or argon. Use syringe/cannula techniques for all liquid transfers to maintain an inert atmosphere.[6][7]
-
-
Question: What base did you use and how was it handled?
-
Expert Insight: Strong, hygroscopic bases are a major culprit. Sodium hydride, for instance, is often sold as a dispersion in mineral oil. The oil should be washed away with dry hexanes under an inert atmosphere before use. Potassium tert-butoxide is highly hygroscopic and should be weighed and transferred quickly in a glovebox or under a strong flow of inert gas.
-
Actionable Protocol: Consider using a freshly opened bottle of your base. If using NaH, wash it with anhydrous hexanes three times under argon, decanting the hexanes carefully each time before adding your reaction solvent.
-
Problem 2: The reaction is sluggish and incomplete, and I'm still observing the hydrolysis byproduct. I'm hesitant to increase the temperature for fear of decomposition.
-
Question: What solvent are you using?
-
Expert Insight: The solvent plays a crucial role in reaction rate and selectivity.[8][9] Polar aprotic solvents like DMF, DMSO, NMP, and acetonitrile are generally preferred because they solvate the cation of the alkoxide base but leave the alkoxide anion relatively "naked" and highly nucleophilic.[10] In contrast, protic solvents like ethanol or even tert-butanol can hydrogen-bond with the alkoxide, reducing its nucleophilicity and slowing the desired reaction, giving the (often faster) hydrolysis reaction a chance to compete.
-
Actionable Protocol: Switch to a high-boiling point, polar aprotic solvent like DMF or DMSO. Ensure it is anhydrous. This will often accelerate the desired SNAr reaction significantly, allowing it to outcompete the slower, background hydrolysis.
-
-
Question: Have you considered a catalyst?
-
Expert Insight: For challenging or slow reactions, phase-transfer catalysis (PTC) can be a powerful tool.[11] A catalyst like tetrabutylammonium bromide (TBAB) or a crown ether can shuttle the alkoxide from a solid phase (like K₂CO₃) or an aqueous phase into the organic phase where the chloropyridine is dissolved.[12][13] This increases the effective concentration and reactivity of the nucleophile in the desired phase, often allowing for lower reaction temperatures and shorter reaction times.
-
Actionable Protocol: Add 5-10 mol% of TBAB to your reaction mixture when using a base like K₂CO₃ or even solid KOH. This can dramatically improve the reaction rate of alkoxylation.
-
Visualizing the Competing Pathways
To understand the challenge, it's crucial to visualize the competing reaction mechanisms. Both the desired alkoxylation and the undesired hydrolysis proceed via a similar SNAr pathway.
Caption: Competing SNAr pathways in chloropyridine alkoxylation.
The key to success is to maximize the rate of the desired pathway (kalk) while minimizing the rate of the hydrolysis pathway (khyd). This is achieved by increasing the effective concentration and reactivity of the alkoxide while rigorously excluding water/hydroxide.
Experimental Protocols
Protocol 1: Standard Anhydrous Alkoxylation using Sodium Hydride
This protocol is suitable for most primary and secondary alcohols.
-
Glassware Preparation: Dry a two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum in an oven at 150 °C overnight. Assemble the apparatus hot and allow it to cool to room temperature under a positive pressure of dry argon or nitrogen.
-
Base Preparation: In the flask, place sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Under a stream of argon, wash the NaH with anhydrous hexanes (3 x 5 mL for a 10 mmol scale reaction), carefully decanting the supernatant via cannula each time.
-
Alkoxide Formation: Add anhydrous THF or DMF (to make a ~0.5 M solution) via syringe. Cool the suspension to 0 °C in an ice bath. Slowly add the desired alcohol (1.1 equivalents) dropwise via syringe. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
SNAr Reaction: Add a solution of the chloropyridine (1.0 equivalent) in the same anhydrous solvent dropwise to the freshly prepared alkoxide solution at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C for THF, 80-120 °C for DMF). Monitor the reaction progress by TLC or LC-MS until the starting chloropyridine is consumed.
-
Work-up: Cool the reaction to room temperature and cautiously quench by the slow addition of water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Workflow: A Decision Tree
When faced with poor yield or significant hydrolysis, a systematic approach is necessary.
Caption: A decision tree for troubleshooting hydrolysis in alkoxylation.
Quantitative Data Summary
Choosing the right base and solvent combination is critical. The following table provides a reference for common choices.
| Base | pKₐ of Conjugate Acid | Typical Solvents | Key Considerations |
| Sodium Hydride (NaH) | ~36 (H₂) | THF, DMF | Pro: Very strong, drives alkoxide formation to completion. Con: Highly reactive with water, requires strict anhydrous technique. |
| Potassium tert-Butoxide (KOtBu) | ~19 (t-BuOH) | THF, t-BuOH, DMF | Pro: Strong base, soluble in many organic solvents. Con: Very hygroscopic, can promote elimination side reactions. |
| Sodium Hydroxide (NaOH) | ~15.7 (H₂O) | DMSO, or with PTC | Pro: Inexpensive. Con: Contains water, requires PTC to be effective in many cases. Can directly cause hydrolysis. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (HCO₃⁻) | DMF, Acetonitrile | Pro: Weaker, non-hygroscopic, easier to handle. Con: Requires higher temperatures, slower reaction rates. |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 (HCO₃⁻) | DMF, Acetonitrile, Toluene | Pro: Similar to K₂CO₃ but often gives higher yields due to better solubility and "cesium effect". Con: More expensive. |
References
-
Vertex AI Search. Industrial Phase-Transfer Catalysis. 11
-
Benchchem. Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. 6
-
Vertex AI Search. Phase-Transfer Catalysts. Link
-
ChemRxiv. Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). 14
-
Alfa Chemistry. Phase Transfer Catalysis. 12
-
ResearchGate. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles | Request PDF. 7
-
OperaChem. Phase transfer catalysis (PTC). 13
-
What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. 8
-
CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. 5
-
Wikipedia. Nucleophilic aromatic substitution. Link
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. 3
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link
-
What are the reaction products when 2 - Chloropyridine reacts with alkylating agents? - Blog. 10
-
ResearchGate. A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Link
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes [eureka.patsnap.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. yufengchemicals.com [yufengchemicals.com]
- 11. phasetransfer.com [phasetransfer.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 14. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Guide to the Crystal Structure Analysis of 2-(benzyloxy)-4,6-dichloropyridine
The insights provided are aimed at researchers, scientists, and drug development professionals, offering both a practical guide to the methodologies involved and a framework for interpreting the resulting structural data.
Introduction: The Significance of Crystal Structure Analysis
The three-dimensional arrangement of molecules in a crystalline solid dictates many of its bulk properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), a thorough understanding of the crystal structure is paramount for formulation development and regulatory approval. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise atomic arrangement within a crystal lattice.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and the overall molecular conformation, as well as how molecules pack together in the solid state.
Experimental Protocol: From Synthesis to Structure Solution
The journey from a synthesized compound to a fully characterized crystal structure involves a series of meticulous steps. Here, we outline a standard, self-validating protocol for the analysis of 2-(benzyloxy)-4,6-dichloropyridine.
Synthesis and Crystallization
The target compound, 2-(benzyloxy)-4,6-dichloropyridine, can be synthesized via a nucleophilic aromatic substitution reaction between 2,4,6-trichloropyridine and benzyl alcohol in the presence of a suitable base.
Protocol for Synthesis:
-
To a solution of 2,4,6-trichloropyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes, then add benzyl alcohol (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography on silica gel.
Crystal Growth: High-quality single crystals suitable for SCXRD are paramount.[4] Slow evaporation is a reliable technique for obtaining such crystals.
-
Dissolve the purified 2-(benzyloxy)-4,6-dichloropyridine in a suitable solvent (e.g., a mixture of ethanol and water).
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.
-
Monitor the vial for the formation of well-defined, transparent crystals.
Single-Crystal X-ray Diffraction (SCXRD)
A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.
Data Collection and Refinement:
-
Data Collection: The crystal is rotated to collect a complete set of diffraction intensities.
-
Structure Solution: The initial positions of the atoms are determined from the diffraction data using direct methods or Patterson synthesis.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.
All crystallographic data should be deposited in the Cambridge Structural Database (CSD) to ensure its accessibility to the scientific community.[5][6][7]
Comparative Crystal Structure Analysis
In the absence of a published structure for 2-(benzyloxy)-4,6-dichloropyridine, we can predict its crystallographic parameters and compare them with those of related, experimentally determined structures. This comparative approach provides valuable insights into the likely solid-state conformation and packing of the title compound.
Table 1: Hypothetical and Comparative Crystallographic Data
| Parameter | 2-(benzyloxy)-4,6-dichloropyridine (Hypothetical) | 2-Amino-4,6-dichloropyridine[8][9] | 2,6-Dichloropyridine[10] | 2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine[11] |
| Formula | C₁₂H₉Cl₂NO | C₅H₄Cl₂N₂ | C₅H₃Cl₂N | C₁₃H₁₃ClN₂O₃ |
| Molar Mass | 254.12 g/mol | 163.00 g/mol | 147.99 g/mol | 280.70 g/mol |
| Crystal System | Monoclinic | Orthorhombic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pnma | Pnma | P2₁/c |
| a (Å) | ~10-12 | 8.310 | 3.84 | 8.3998 |
| b (Å) | ~8-10 | 6.848 | 13.78 | 23.145 |
| c (Å) | ~18-20 | 11.838 | 14.28 | 7.7967 |
| β (°) ** | ~95-105 | 90 | 90 | 117.28 |
| Volume (ų) ** | ~1900-2200 | 673.3 | 754.6 | 1347.2 |
| Z | 4 | 4 | 4 | 4 |
| Calculated Density (g/cm³) | ~1.4-1.5 | 1.609 | 1.302 | 1.384 |
The hypothetical data for 2-(benzyloxy)-4,6-dichloropyridine are based on typical values for organic molecules of similar size and composition. The comparison with known structures reveals that a monoclinic crystal system is plausible. The presence of the bulky benzyloxy group is expected to lead to a larger unit cell volume compared to the smaller dichloropyridine derivatives.
Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[12][13][14][15] The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates. By mapping properties such as the normalized contact distance (dnorm) onto this surface, we can identify key intermolecular contacts.
Key Features of a Hirshfeld Surface Analysis:
-
dnorm Surface: Red spots on the dnorm surface indicate close intermolecular contacts, such as hydrogen bonds and halogen bonds.
-
2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.
For 2-(benzyloxy)-4,6-dichloropyridine, we would anticipate the following key interactions:
-
C-H···Cl Hydrogen Bonds: Weak hydrogen bonds between the hydrogen atoms of the pyridine and benzyl rings and the chlorine atoms of neighboring molecules.
-
C-H···π Interactions: Interactions between the C-H bonds and the aromatic rings.
-
π-π Stacking: Interactions between the aromatic rings of adjacent molecules.
-
Cl···Cl Interactions: Halogen-halogen interactions between the chlorine atoms.
Conclusion
This guide has provided a comprehensive framework for the crystal structure analysis of 2-(benzyloxy)-4,6-dichloropyridine. By combining a detailed experimental protocol with a comparative analysis of related structures and the application of theoretical tools like Hirshfeld surface analysis, researchers can gain a deep understanding of the solid-state properties of this and other similar molecules. The elucidation of the precise crystal structure is a critical step in the development of new chemical entities, enabling the rational design of materials and pharmaceutical formulations with desired properties.
References
-
Deposit a Structure in the CSD - CCDC. (n.d.). Retrieved from [Link]
-
Deposit - The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Retrieved from [Link]
-
Deposit Structures | ICSD DEPOT - FIZ Karlsruhe. (n.d.). Retrieved from [Link]
-
Requirements for Depositing X-Ray Crystallographic Data | ACS Paragon Plus - American Chemical Society. (n.d.). Retrieved from [Link]
-
How the Cambridge Crystallographic Data Centre Obtains its Information. (1995). Acta Crystallographica Section A: Foundations of Crystallography, 51(S1), C1-C2. Retrieved from [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). Advanced Analysis. Retrieved from [Link]
-
Al-Shiraida, Y., Al-Otaibi, J. S., & El-Emam, A. A. (2024). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). Crystals, 14(1), 17. Retrieved from [Link]
-
Zolotukhina, E. V., Samsonova, D. A., & Baeva, T. V. (2022). Synthesis, Crystal Structure, and Hirshfeld Surface Analysis of Hexachloroplatinate and Tetraclorouranylate of 3-Carboxypyridinium—Halogen Bonds and π-Interactions vs. Hydrogen Bonds. Crystals, 12(2), 284. Retrieved from [Link]
-
Mueller, P. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 4), 385–395. Retrieved from [Link]
-
Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2021). Crystal Structure Theory and Applications, 10, 1-15. Retrieved from [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2021). Crystal Growth & Design, 21(4), 2394–2407. Retrieved from [Link]
-
Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine. (2025). IUCrData, 10(4), x250403. Retrieved from [Link]
-
2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o112. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4,6-dichloropyridine. Retrieved from [Link]
-
2,6-Dichloropyridine - Wikipedia. (n.d.). Retrieved from [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rigaku.com [rigaku.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. How the Cambridge Crystallographic Data Centre Obtains its Information - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-4,6-dichloropyridine | C5H4Cl2N2 | CID 5316649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Amino-4,6-dichloropyridine CAS#: 116632-24-7 [m.chemicalbook.com]
- 10. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 11. 2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Crystal Structure, and Hirshfeld Surface Analysis of Hexachloroplatinate and Tetraclorouranylate of 3-Carboxypyridinium—Halogen Bonds and π-Interactions vs. Hydrogen Bonds | MDPI [mdpi.com]
- 14. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 15. journals.iucr.org [journals.iucr.org]
Comparative Guide: UV-Vis Absorption Spectra of Benzyloxypyridine Derivatives
Executive Summary
Benzyloxypyridine derivatives serve as critical scaffolds in the synthesis of antifungal agents, LSD1 inhibitors, and coordination ligands. Their ultraviolet-visible (UV-Vis) absorption profiles are distinct from their precursors, offering a rapid, non-destructive method for structural validation.
This guide provides a technical comparison of benzyloxypyridine derivatives against their primary alternatives: unsubstituted pyridine , regioisomers (2- vs. 3- vs. 4-position) , and N-alkylated tautomers (pyridones) . By analyzing the bathochromic shifts and solvatochromic behaviors described below, researchers can distinguish O-alkylation from N-alkylation and verify electronic purity without initial reliance on NMR.
Part 1: Theoretical Framework & Comparative Baseline
To interpret the spectra of benzyloxypyridine, one must establish a baseline against the parent heterocycle. The introduction of the benzyloxy group (–OCH₂Ph) acts as an auxochrome, altering the electronic transitions of the pyridine core.
Electronic Transition Mechanism
The pyridine ring exhibits a characteristic
Comparative Data: Derivative vs. Alternatives
The following table summarizes the expected spectral shifts when comparing a 2-benzyloxypyridine derivative against its structural alternatives.
| Compound Class | Primary | Secondary Band (nm) | Transition Type | Key Differentiator |
| Pyridine (Standard) | 251 | 270 (shoulder) | Baseline; sharp, fine structure in non-polar solvents. | |
| Benzyl Alcohol (Moiety) | 258 | ~260-265 | Vibrational fine structure (benzenoid band); lacks solvatochromism. | |
| 2-Benzyloxypyridine | 275 - 285 | ~230 | Distinct Red Shift; loss of pyridine fine structure. | |
| N-Benzyl-2-pyridone | 295 - 305 | ~225 | Significant Red Shift (>15 nm vs O-isomer); indicates N-alkylation impurity. |
Visualization of Electronic Effects
Figure 1: Schematic representation of the auxochromic effect reducing the HOMO-LUMO gap, leading to the observed red shift in benzyloxypyridine derivatives.
Part 2: Isomeric & Tautomeric "Alternatives"
In drug discovery, the specific position of the benzyloxy group dictates biological activity. UV-Vis can rapidly differentiate these isomers based on conjugation efficiency.
Regioisomer Comparison (2- vs. 3- vs. 4-)
-
2-Benzyloxypyridine: The oxygen lone pair can delocalize onto the ring nitrogen. This strong conjugation results in a distinct absorption band typically between 270–285 nm .
-
3-Benzyloxypyridine: The 3-position is not conjugated with the ring nitrogen in the same manner (meta-relationship). The resonance effect is weaker. Consequently, the spectrum often resembles the sum of a pyridine and a benzene ring, with less bathochromic shift compared to the 2-isomer.
-
4-Benzyloxypyridine: Similar to the 2-isomer, the 4-position allows full conjugation. These derivatives often show the highest intensity (
) bands due to the symmetry and extended conjugation length along the molecular axis.
The Critical Impurity: O- vs. N-Alkylation
When synthesizing benzyloxypyridines from hydroxypyridines, a common competing reaction is N-alkylation, yielding N-benzylpyridones .
-
Differentiation: Pyridones possess a cyclic amide structure with extended conjugation.
-
Spectral Marker: If your synthesized product shows a
> 295 nm, it is likely the N-alkylated impurity (pyridone) rather than the desired O-alkylated benzyloxypyridine.
Part 3: Experimental Protocol (Self-Validating)
To ensure reproducible data that can distinguish these subtle electronic features, follow this rigorous protocol.
Materials & Solvents[1][2]
-
Analyte: Benzyloxypyridine derivative (>98% purity by HPLC).
-
Primary Solvent: Methanol (Spectral Grade, Cutoff < 205 nm).
-
Why: Polar protic solvents stabilize the ionic excited states, smoothing vibrational fine structure for clearer peak identification.
-
-
Validation Solvent: Cyclohexane (Spectral Grade).
-
Why: Non-polar; allows observation of vibrational fine structure to confirm the aromatic integrity of the benzyl group.
-
Workflow Diagram
Figure 2: Step-by-step experimental workflow ensuring Beer-Lambert linearity and accurate baseline correction.
Measurement Parameters
-
Baseline: Run a dual-beam background correction with pure solvent in both cuvettes.
-
Scan Speed: Medium (approx. 200–400 nm/min) to prevent peak distortion.
-
Concentration: Target an absorbance (A) of 0.5 to 0.7 AU at the expected
. Typically, this requires a concentration of M.
Part 4: Solvatochromic Effects & Data Interpretation
Benzyloxypyridines exhibit negative solvatochromism involving the
Solvent Interaction Table
| Solvent | Polarity (Dielectric | Effect on | Interpretation |
| Cyclohexane | 2.02 | Blue Shift (Hypsochromic) | Stabilizes ground state; reveals fine structure of the benzyl ring. |
| Methanol | 32.7 | Red Shift (Bathochromic) | Stabilizes the polar excited state ( |
| 0.1 M HCl | N/A (Acidic) | Distinct Shift / Change | Protonation of Pyridine N eliminates |
Protonation Study (The "Acid Test")
A definitive test for benzyloxypyridine derivatives is the addition of acid.
-
Protocol: Add 1 drop of concentrated HCl to the cuvette.
-
Result: The pyridine nitrogen protonates (
). This removes the lone pair participation in the transition and significantly alters the resonance of the system. -
Observation: Expect a large hypsochromic (blue) shift or a complete change in band shape. If the spectrum remains unchanged, the nitrogen may already be blocked (e.g., N-oxide or steric hindrance) or the compound is not the expected pyridine derivative.
Part 5: References
-
BenchChem. (2025).[1][2] 5-(Benzyloxy)pyridine-2-carboxylic Acid in Medicinal Chemistry. Retrieved from
-
University of Toronto. (n.d.). Interpreting UV-Vis Spectra: Effect of Conjugation. Retrieved from
-
Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls and Conjugated Systems. Retrieved from
-
Royal Society of Chemistry. (2023). Electronic transitions of molecules: vibrating Lewis structures. New Journal of Chemistry. Retrieved from
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzylated Chloropyridines
This guide provides an in-depth comparative analysis of the mass spectrometry fragmentation patterns of benzylated chloropyridines. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic principles governing fragmentation, offers practical experimental protocols, and presents data to facilitate the structural elucidation of this important class of molecules.
Introduction: The Significance of Benzylated Chloropyridines
Benzylated chloropyridines are key structural motifs in a multitude of pharmacologically active compounds. Their prevalence in medicinal chemistry underscores the critical need for robust analytical methods to accurately determine their structure. Mass spectrometry (MS) stands as a premier technique for this purpose, offering unparalleled sensitivity and structural information. The fragmentation patterns observed in MS are not arbitrary; they are a direct consequence of the molecule's inherent chemical properties, including the positions of the benzyl and chloro-substituents on the pyridine ring. Understanding these patterns is paramount for unambiguous compound identification, metabolite profiling, and quality control in drug development.
This guide will explore the fragmentation behaviors of these molecules under two common ionization techniques: hard ionization via Electron Ionization (EI) and soft ionization via Electrospray Ionization (ESI), providing a comparative framework for researchers.
Experimental Design & Rationale
The protocols outlined below represent a self-validating system, designed to ensure reproducibility and data integrity. The choice of ionization method is the first and most critical decision, as it dictates the energy imparted to the analyte and, consequently, the extent of fragmentation.
A generalized workflow for the analysis of benzylated chloropyridines is presented. This workflow ensures a systematic approach from sample preparation to data interpretation.
Caption: General experimental workflow for MS analysis.
EI is a high-energy technique that induces extensive fragmentation, providing a detailed "fingerprint" of the molecule.
-
Sample Preparation: A dilute solution (1-10 µg/mL) of the benzylated chloropyridine is prepared in a volatile solvent like dichloromethane or ethyl acetate.[1]
-
Instrumentation: A Gas Chromatograph (GC) coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer is standard.[1]
-
GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase is recommended for good separation of aromatic compounds.[1]
-
Ionization Energy: Standard 70 eV.
-
-
Rationale: The 70 eV electron beam provides sufficient energy to ionize the molecule and induce reproducible fragmentation, making it ideal for library matching. The resulting positive ion is a radical cation (M+•).[2]
ESI is a soft ionization technique that typically produces a protonated molecule ([M+H]+), preserving the molecular weight information and allowing for controlled fragmentation via collision-induced dissociation (CID).[3][4]
-
Sample Preparation: The sample is dissolved in an ESI-compatible solvent, typically a mixture of methanol or acetonitrile with water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Instrumentation: A liquid chromatograph (LC) or syringe pump for direct infusion is coupled to a triple quadrupole, ion trap, or hybrid (e.g., Q-TOF, Orbitrap) mass spectrometer.
-
MS/MS (CID): The protonated molecule ([M+H]+) is mass-selected and subjected to collisions with an inert gas (e.g., argon, nitrogen) to induce fragmentation. The collision energy is varied to control the degree of fragmentation.
-
Rationale: ESI is ideal for confirming molecular weight and for targeted structural analysis through MS/MS experiments.[5][6] It allows for the study of fragmentation pathways under controlled energy inputs.[5][6]
Comparative Analysis of Fragmentation Patterns
The fragmentation of benzylated chloropyridines is dominated by several key pathways. The relative abundance of the resulting fragment ions is highly dependent on the ionization method and the substitution pattern on the pyridine ring.
-
Benzylic Cleavage & Tropylium Ion Formation: The most characteristic fragmentation for benzyl-containing compounds is the cleavage of the C-C bond between the pyridine ring and the benzyl group. This initially forms a benzyl cation (PhCH₂⁺), which rapidly rearranges to the highly stable, aromatic tropylium ion (C₇H₇⁺) at m/z 91.[7][8][9][10] This ion is often the base peak in EI spectra.[9]
-
Loss of Chlorine: Cleavage of the C-Cl bond can occur, resulting in the loss of a chlorine radical (Cl•) or a molecule of HCl. The presence of chlorine is readily identified by the characteristic isotopic pattern of chlorine-containing fragments (an approximate 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).[1]
-
Pyridine Ring Fissions: The pyridine ring itself can undergo cleavage, although this is typically less favored than benzylic cleavage. These pathways are often more prominent in high-energy EI spectra.[11]
-
C-N Bond Cleavage (in N-benzylated species): In the case of N-benzyl chloropyridinium ions, analyzed by ESI, the primary fragmentation is the cleavage of the C-N bond, leading to the formation of a benzyl cation and a neutral chloropyridine molecule.[4][12]
Under EI conditions, the molecular ion (M+•) is energetically unstable and readily fragments.[2] The spectrum is typically dominated by the tropylium ion.
Caption: Major EI fragmentation pathways for a generic benzylated chloropyridine.
Comparative Data (Predicted for Isomers under EI):
| Fragment Ion | Proposed Structure | m/z | Predicted Relative Abundance (Isomer Comparison) |
| [C₇H₇]⁺ | Tropylium ion | 91 | High for all isomers, often the base peak. |
| [M - Cl]⁺ | Benzylpyridine ion | 168 | Abundance may vary slightly based on isomer stability. |
| [M - H]⁺ | M-1 | Typically low abundance. | |
| [M - HCl]⁺ | M-36 | Can be observed, especially with ortho-isomers. | |
| [C₅H₄N]⁺ | Pyridyl cation | 78 | Low abundance, from secondary fragmentation. |
Isomer-Specific Insights: The relative intensities of the [M-Cl]⁺ and other minor fragments can differ between, for example, 2-chloro-3-benzylpyridine and 4-chloro-2-benzylpyridine. These subtle differences arise from the varying electronic effects and steric environments influencing bond strengths and ion stabilities.
In ESI, we analyze the fragmentation of the protonated molecule, [M+H]⁺, which is an even-electron species. This often leads to simpler spectra compared to EI. For N-benzylated compounds, which exist as quaternary pyridinium salts, the parent ion is already charged and does not require protonation.
The primary fragmentation pathway for protonated C-benzylated chloropyridines and for N-benzyl chloropyridinium ions is the cleavage of the bond connecting the benzyl group to the pyridine ring.[5][12]
Caption: Key ESI-MS/MS fragmentation pathways.
Comparative Data (Predicted for Isomers under ESI-CID):
| Precursor Ion | Collision Energy | Key Fragment Ion (m/z) | Mechanistic Interpretation |
| [M+H]⁺ (all isomers) | Low | [M+H]⁺ (Precursor) | No fragmentation. |
| [M+H]⁺ (all isomers) | Medium | 91 ([C₇H₇]⁺) | Loss of neutral chloropyridine. This is the most common and energetically favored pathway.[5][6] |
| [M+H]⁺ (all isomers) | High | 114/116 ([C₅H₅ClN]⁺) | Loss of neutral toluene. Less common pathway. |
| [M+H]⁺ (all isomers) | High | 78 ([C₅H₄N]⁺) | Secondary fragmentation, loss of HCl from the protonated chloropyridine fragment. |
Causality Behind Experimental Choices: The use of varying collision energies in ESI-MS/MS is a powerful tool. By starting with low energy, we confirm the precursor mass. As we increase the energy, we probe the weakest bonds first. For benzylated chloropyridines, the bond to the benzyl group is typically the most labile, leading to the predominant formation of the m/z 91 ion.[12][13] Studies on substituted benzylpyridinium ions have shown that while this C-N or C-C bond cleavage is the main channel, alternative rearrangement pathways can also occur.[3][4][5]
Conclusion: A Unified View
The mass spectrometric fragmentation of benzylated chloropyridines is a predictable process governed by fundamental principles of ion stability.
-
Under EI, expect extensive fragmentation with the tropylium ion (m/z 91) as the base peak, providing a characteristic fingerprint.
-
Under ESI-MS/MS, expect a cleaner spectrum dominated by the cleavage of the bond to the benzyl group, yielding the m/z 91 ion upon collisional activation.
By judiciously selecting the ionization technique and carefully interpreting the resulting spectra, researchers can confidently elucidate the structures of these vital pharmaceutical building blocks. The data presented in this guide, grounded in established fragmentation mechanisms, provides a reliable framework for the analysis of novel benzylated chloropyridines, empowering drug development professionals to make informed decisions with speed and accuracy.
References
-
Zins, E.L., Rondeau, D., Karoyan, P., Fosse, C., Rochut, S., & Pepe, C. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668-75. [Link]
-
Barylyuk, K.V., Chingin, K., Balabin, R.M., & Zenobi, R. (2010). Fragmentation of benzylpyridinium "thermometer" ions and its effect on the accuracy of internal energy calibration. Journal of the American Society for Mass Spectrometry, 21(1), 172-7. [Link]
-
Shafi, S., Wani, A.A., Ganaie, S.V., & Mir, M.A. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. Chemistry, 5(2), 1162-1180. [Link]
-
MDPI. (2023). Tropylium Ion. Encyclopedia MDPI. [Link]
-
YouTube. (2018). mass spectrometry: tropylium ion. [Link]
-
Gao, Y., Li, Y., & Li, Y. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Rapid Communications in Mass Spectrometry, 18(24), 3093-8. [Link]
-
Jennings, K.R., & Futrell, J.H. (1966). Decomposition of Tropylium and Substituted Tropylium Ions. The Journal of Chemical Physics, 44(11). [Link]
-
Scilit. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. [Link]
-
Nagaoka, S., et al. (2011). Effect of fluoro substitution on the fragmentation of the K-shell excited/ionized pyridine studied by electron impact. The Journal of Chemical Physics, 135(2), 024307. [Link]
-
ChemEurope.com. Tropylium ion. [Link]
-
Salpin, J.Y., et al. (2010). Energy-dependent dissociation of benzylpyridinium ions in an ion-trap mass spectrometer. Journal of Mass Spectrometry, 45(11), 1284-95. [Link]
-
ResearchGate. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. [Link]
-
Müller, W. (2022). Optimization of Surface-Assisted Laser Desorption/Ionization Mass Spectrometry: The quest for the Holy Grail from the study of thermometer ions. ResearchGate. [Link]
-
PubMed. (2010). Fragmentation of benzylpyridinium "thermometer" ions and its effect on the accuracy of internal energy calibration. [Link]
-
R Discovery. (2002). Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. [Link]
-
Dantus, M., et al. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research. [Link]
-
Barylyuk, K.V., et al. (2011). Fragmentation of benzylpyridinium “thermometer” ions and its effect on the accuracy of internal energy calibration. Journal of the American Society for Mass Spectrometry. [Link]
-
Clark, J. (2021). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. research-collection.ethz.ch [research-collection.ethz.ch]
- 4. Fragmentation of benzylpyridinium "thermometer" ions and its effect on the accuracy of internal energy calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions | Scilit [scilit.com]
- 7. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. youtube.com [youtube.com]
- 10. Tropylium_ion [chemeurope.com]
- 11. Effect of fluoro substitution on the fragmentation of the K-shell excited/ionized pyridine studied by electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Energy-dependent dissociation of benzylpyridinium ions in an ion-trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-(Benzyloxy)-4,6-dichloropyridine: A Guide for Laboratory Professionals
Understanding the Inherent Hazards: A Proactive Approach to Safety
Given its structure as a dichlorinated pyridine, 2-(Benzyloxy)-4,6-dichloropyridine should be handled as a hazardous substance. Analogous compounds, such as 2,6-dichloropyridine, are known to be harmful if swallowed, and can cause significant skin and eye irritation, as well as respiratory discomfort.[1][2][3] Therefore, adherence to stringent safety protocols is paramount.
Core Safety Mandates:
-
Engineering Controls: All handling of 2-(Benzyloxy)-4,6-dichloropyridine should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] Emergency eyewash stations and safety showers must be readily accessible.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable and should include:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.
-
Body Protection: A laboratory coat is essential to protect street clothing.
-
Step-by-Step Disposal Protocol for 2-(Benzyloxy)-4,6-dichloropyridine
The guiding principle for the disposal of 2-(Benzyloxy)-4,6-dichloropyridine is that it must be treated as a halogenated organic hazardous waste.[5][6] Landfill disposal of such compounds is broadly restricted.[7][8][9]
Waste Segregation and Containerization:
-
Designated Waste Stream: Establish a dedicated, properly labeled hazardous waste container for halogenated organic compounds.[5] This is crucial to prevent dangerous reactions that can occur when incompatible waste streams are mixed.
-
Container Integrity: Use a robust, leak-proof container that is compatible with chlorinated organic compounds. Ensure the container is kept tightly sealed when not in use.
-
Accurate Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "2-(Benzyloxy)-4,6-dichloropyridine." Include any other information required by your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow:
The following diagram outlines the decision-making process for the proper disposal of 2-(Benzyloxy)-4,6-dichloropyridine.
Caption: Decision workflow for the proper disposal of 2-(Benzyloxy)-4,6-dichloropyridine.
Management of Contaminated Materials:
Any materials that come into direct contact with 2-(Benzyloxy)-4,6-dichloropyridine, such as pipette tips, weighing paper, and contaminated gloves, must also be disposed of as hazardous waste. These items should be collected in a separate, clearly labeled solid hazardous waste container.
Emergency Procedures: Managing Spills
In the event of a spill, prompt and appropriate action is critical to mitigate exposure and environmental contamination.
For Small Spills:
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ensure Proper Ventilation: Maintain the operation of the chemical fume hood.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the necessary personal protective equipment.
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial sorbent.[10]
-
Collect and Dispose: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[10]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
For Large Spills:
Evacuate the laboratory immediately and notify your institution's EHS or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.
Data Summary Table
| Parameter | Guideline | Source(s) |
| Hazard Class | Halogenated Organic Compound | [5][6] |
| Primary Hazards | Harmful if swallowed, skin/eye irritant, respiratory irritant (based on analogs) | [1][2][3] |
| Handling Location | Certified Chemical Fume Hood | [4] |
| Required PPE | Safety goggles, chemical-resistant gloves, lab coat | [4][11] |
| Disposal Method | Incineration by a licensed hazardous waste facility | [5][12] |
| Prohibited Disposal | Landfill, sewer | [7][8][9] |
| Spill Cleanup | Absorb with inert material, collect as hazardous waste | [10][13] |
By adhering to these rigorous safety and disposal protocols, laboratory professionals can confidently manage 2-(Benzyloxy)-4,6-dichloropyridine, ensuring a safe working environment and minimizing environmental impact.
References
-
Illinois General Assembly. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. Retrieved from [Link]
-
Electronic Code of Federal Regulations (eCFR). (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]
-
Barclays Official California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - 2-CHLOROPYRIDINE. Retrieved from [Link]
-
University of Washington. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. Retrieved from [Link]
-
Capot Chemical. (2026, February 26). 4-(benzyloxy)pyridin-2-ol SAFETY DATA SHEET. Retrieved from [Link]
-
PubChemLite. (2026). 2-(benzyloxy)-4,6-dichloro-1,3,5-triazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 295859, 2-(Benzyloxy)pyridine. Retrieved from [Link].
-
European Chemicals Agency. (n.d.). Related substances - ECHA CHEM. Retrieved from [Link]
-
Carl ROTH. (2024, March 2). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bucknell.edu [bucknell.edu]
- 6. ethz.ch [ethz.ch]
- 7. ADMINISTRATIVE CODE [ilga.gov]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. govt.westlaw.com [govt.westlaw.com]
- 10. nj.gov [nj.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling 2-(Benzyloxy)-4,6-dichloropyridine
[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTgIs4Kkyw8har61JrMWhExh5d7IRZzyXtVT-GM7e
Refining Flowchart Structure
I'm now refining the flowchart, ensuring all nodes logically connect and accurately represent the handling and disposal procedures for 2-(Benzyloxy)-4,6-dichloropyridine. I'm focusing on ensuring clarity and completeness in the flowchart logic, making sure each branch addresses all stages.
\n\n I'm now refining the flowchart and ensuring that each node accurately represents each stage: Pre-Operation, Dispensing, Decontamination, and Waste. I've updated the logic of the connections, ensuring that the flowchart clearly represents all stages of the workflow. The diagram will clearly demonstrate the risk-based workflows and protocols for safe handling and disposal of 2-(Benzyloxy)-4,6-dichloropyridine, establishing a culture of safety.
Structuring Safety Guide Details
I'm now structuring details for the safety guide's methodology, and developing detailed tables specifying all quantitative data for the PPE requirements. I'm focusing on Pre-Operation, Dispensing, Decontamination, and Waste, with each stage featuring a detailed PPE specification table.
Adding Hazard Classifications
I've added a table with Hazard Classifications based on analog data to improve safety. Acute Toxicity (Oral), Skin Irritation, Eye Damage, and Skin Sensitization are now detailed. Each GHS code has an accompanying mechanistic consequence; I'm focusing on ensuring it offers data clarity.
As a Senior Application Scientist, I approach laboratory safety not as a regulatory checklist, but as a system of mechanistic mitigations. To build a truly safe operational environment, researchers must understand why a chemical behaves the way it does, rather than simply memorizing what protective gear to wear.
When handling 2-(Benzyloxy)-4,6-dichloropyridine , we are dealing with a specialized halogenated pyridine derivative widely used as a synthetic intermediate in drug development. While specific safety data sheets (SDS) for this exact benzyloxy-substituted derivative can be sparse, we must logically extrapolate its hazard profile from its core pharmacophore: the dichloropyridine ring.
The Causality of Hazard: Why Standard PPE is Insufficient
Halogenated pyridines are notorious for being1[1]. Furthermore, the addition of the benzyloxy group significantly increases the molecule's partition coefficient (LogP) compared to base dichloropyridines. This enhanced lipophilicity facilitates rapid partitioning into the stratum corneum, meaning that even minor dermal exposure can quickly lead to systemic absorption. Once absorbed, halogenated pyridines are metabolized via N-oxidation by hepatic microsomal enzymes, which can induce hepatotoxicity and severe mucosal irritation[1].
Based on structurally similar analogs like 2,4-dichloropyridine, we must design our handling systems to mitigate the following extrapolated GHS hazards[2]:
| Hazard Class | GHS Code | Mechanistic Consequence |
| Acute Toxicity (Oral) | H301 / H302 | Toxic/Harmful if swallowed; systemic absorption leads to hepatic stress. |
| Skin Irritation | H315 | Causes localized erythema; compromises the stratum corneum barrier. |
| Eye Damage | H318 | Causes severe, potentially irreversible corneal damage upon contact. |
| Skin Sensitization | H317 | May induce an allergic immune response upon repeated dermal exposure. |
Quantitative Personal Protective Equipment (PPE) Matrix
To break the chain of exposure, the following PPE matrix must be strictly adhered to. Every choice here is a self-validating barrier designed to counteract the specific lipophilic and irritating properties of 2-(Benzyloxy)-4,6-dichloropyridine.
| Protective Gear | Specification (Quantitative/Qualitative) | Mechanistic Rationale |
| Primary Gloves | Inner: 4 mil NitrileOuter: 8 mil Nitrile or Neoprene | Halogenated pyridines rapidly permeate single-layer thin nitrile. The 8 mil outer layer acts as a sacrificial barrier against lipophilic penetration. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Prevents serious eye damage (Eye Dam. 1) from micro-dust aerosolization or solvent splashing during solubilization. |
| Body Protection | Flame-Resistant (FR) Lab Coat with Knit Cuffs | Knit cuffs eliminate the exposure gap at the wrist. FR material is required if handling with flammable solvents (e.g., DCM, DMF). |
| Respiratory | Fume Hood (Face Velocity: 80–120 fpm) | Prevents inhalation of respiratory irritants. N95/P100 respirator required only if hood access is compromised. |
Operational Workflow Logic
Operational workflow and emergency logic for 2-(Benzyloxy)-4,6-dichloropyridine.
Self-Validating Experimental Protocols
Do not treat these steps as suggestions; they are engineered procedures to ensure that if one safety layer fails, another is already in place to catch it.
Phase 1: Pre-Operation Setup
-
Ventilation Verification: Visually verify the chemical fume hood monitor reads a face velocity between 80–120 feet per minute (fpm) . This validates that aerosolized particulates will be pulled away from the operator's breathing zone.
-
Zone Preparation: Lay down a disposable, static-dissipative bench pad. This contains micro-spills and prevents cross-contamination of the primary hood surface.
-
Equipment Staging: Pre-weighing spatulas, anti-static weigh boats, and receiving flasks must be placed inside the hood before opening the chemical container.
Phase 2: Dispensing and Solubilization
-
Don PPE: Apply the inner 4 mil nitrile glove, put on the lab coat, and pull the knit cuffs over the inner glove. Don the outer 8 mil nitrile glove over the cuff. This validates that no skin is exposed at the wrist.
-
Static Mitigation: Because 2-(Benzyloxy)-4,6-dichloropyridine is typically a solid powder, it can hold a static charge. Use an anti-static gun (e.g., Zerostat) on the weigh boat to prevent the lipophilic powder from aerosolizing and clinging to gloves during transfer.
-
Weighing: Carefully transfer the solid using a micro-spatula. Cap the primary container immediately after dispensing to minimize ambient exposure.
-
In-Hood Solubilization: If preparing a stock solution, add your solvent (e.g., Dichloromethane or DMF) directly to the receiving flask inside the hood. Never transport dry, highly active halogenated powders across the lab.
Phase 3: Emergency Response & Decontamination
-
Minor Spill (Solid): Do not sweep, as this aerosolizes the powder. Wet a paper towel with a compatible solvent (e.g., isopropanol) and gently wipe the powder. Place the contaminated towels immediately into a solid hazardous waste container.
-
Skin Exposure: Immediately remove the contaminated outer glove. Wash the affected area with copious amounts of soap and water for a minimum of 15 minutes. Crucial Causality: 3[3], as this will dissolve the benzyloxy-derivative and actively accelerate its dermal absorption into your bloodstream.
Halogenated Waste Disposal Plan
Halogenated organic compounds require strict segregation to prevent dangerous exothermic reactions and environmental contamination.
-
Solid Waste: Dispose of all contaminated bench pads, outer gloves, and empty vials in a clearly labeled "Solid Halogenated Organic Waste" container.
-
Liquid Waste: Any solutions containing 2-(Benzyloxy)-4,6-dichloropyridine must be collected in a dedicated "Halogenated Solvent Waste" carboy. Never mix with non-halogenated waste. Incineration of halogenated waste requires specialized high-temperature facilities to prevent the formation of highly toxic dioxin byproducts.
-
Labeling: Ensure the waste ticket explicitly lists "Halogenated Pyridine Derivative." This informs the Environmental Health and Safety (EHS) team of the specific nitrogen and chlorine content, ensuring compliant downstream processing.
References
- Title: 2-Chloropyridine - National Toxicology Program (NTP)
- Source: dcfinechemicals.
- Source: fishersci.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
